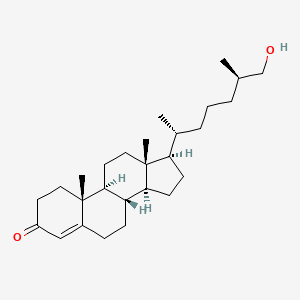

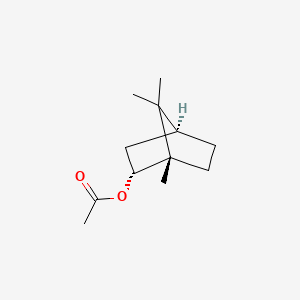

![molecular formula C32H34P2 B1142094 [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane CAS No. 121902-86-1](/img/structure/B1142094.png)

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane, also known as Cy-DiPhos, is a chiral diphosphine ligand that has been widely used in organic synthesis, catalysis, and material science. Cy-DiPhos has a unique structure that allows for its efficient coordination to metal centers, making it a versatile tool in many chemical reactions.

Wirkmechanismus

The mechanism of action of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane in catalysis involves the coordination of the ligand to the metal center, which leads to the formation of a chiral complex. The chiral complex then interacts with the substrate, leading to the formation of the desired product. The chiral nature of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane allows for the selective formation of one enantiomer over the other.

Biochemische Und Physiologische Effekte

There is limited research on the biochemical and physiological effects of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane. However, it has been reported that [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane in lab experiments include its high efficiency in catalysis, its chiral nature, and its versatility in various chemical reactions. However, the limitations of using [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane include its high cost and the difficulty in its synthesis.

Zukünftige Richtungen

There are several future directions for the use of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane in scientific research. One direction is the development of new chiral catalysts based on the structure of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane. Another direction is the exploration of its potential in the synthesis of chiral materials, such as chiral polymers and MOFs. Additionally, the use of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane in cancer therapy warrants further investigation.

Synthesemethoden

The synthesis of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane is achieved through a multistep process that involves the reaction of cyclohexylmagnesium bromide with diphenylphosphine oxide, followed by the reaction of the resulting cyclohexylphosphine oxide with diphenylphosphane. The final product is obtained through a purification step using column chromatography.

Wissenschaftliche Forschungsanwendungen

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane has been extensively used as a chiral ligand in asymmetric catalysis, such as the asymmetric hydrogenation of ketones, imines, and enamines. It has also been used in the synthesis of chiral phosphine ligands and in the preparation of chiral organometallic complexes. Additionally, [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane has been used in the synthesis of metal-organic frameworks (MOFs) and in the preparation of chiral polymers.

Eigenschaften

IUPAC Name |

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34P2/c1-6-16-27(17-7-1)32(34(30-22-12-4-13-23-30)31-24-14-5-15-25-31)26-33(28-18-8-2-9-19-28)29-20-10-3-11-21-29/h2-5,8-15,18-25,27,32H,1,6-7,16-17,26H2/t32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAHANCDXSBKPT-JGCGQSQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl](/img/no-structure.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)